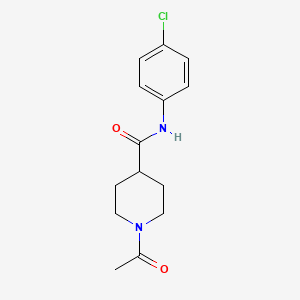
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the group of opioids. It is commonly known as Acetamide or Acetylfentanyl. Due to its potent analgesic properties, it is used in scientific research to study the mechanism of action of opioids and their effects on the body.
作用機序
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord. It binds to the receptor and activates it, which leads to the release of endorphins and enkephalins. These are natural painkillers that reduce the perception of pain in the body. The compound also has sedative properties, which make it useful for treating anxiety and insomnia.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces the perception of pain by activating the mu-opioid receptor in the brain and spinal cord. It also has sedative properties, which make it useful for treating anxiety and insomnia. The compound can cause respiratory depression, which is a potentially life-threatening side effect. It can also lead to addiction and dependence if used for a prolonged period.
実験室実験の利点と制限
The advantages of using 1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide in lab experiments are its potent analgesic properties and sedative effects. It is also relatively easy to synthesize, which makes it readily available for research purposes. The limitations of using this compound are its potential for causing respiratory depression and addiction. Researchers need to be careful when using this compound and should follow strict safety protocols.
将来の方向性
There are several future directions for research on 1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide. One direction is to investigate its potential for treating medical conditions such as chronic pain, anxiety, and insomnia. Another direction is to develop new drugs that are safer and more effective than this compound. Researchers can also study the mechanism of action of opioids in more detail to understand how they interact with the body and brain. Finally, researchers can investigate the potential for using this compound in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Conclusion:
This compound is a potent analgesic and sedative compound that is used in scientific research to study the mechanism of action of opioids. It has several biochemical and physiological effects, including reducing the perception of pain and causing sedation. Researchers need to be careful when using this compound and follow strict safety protocols. There are several future directions for research on this compound, including investigating its potential for treating medical conditions and developing new drugs that are safer and more effective.
合成法
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is synthesized by reacting N-(4-chlorophenyl)-4-piperidinecarboxamide with acetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified by recrystallization.
科学的研究の応用
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is used in scientific research to study the mechanism of action of opioids. It is also used to investigate the effects of opioids on the body, including their analgesic and sedative properties. Researchers use this compound to develop new drugs that can be used to treat pain and other medical conditions.
特性
IUPAC Name |
1-acetyl-N-(4-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGIUUWTCKGCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxy-2-phenylacetamide](/img/structure/B5431882.png)

![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)

![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)